![molecular formula C12H12N2O B2976240 4-Isoxazolamine, 3-methyl-5-[(1E)-2-phenylethenyl]- CAS No. 51978-96-2](/img/structure/B2976240.png)
4-Isoxazolamine, 3-methyl-5-[(1E)-2-phenylethenyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Isoxazolamine, 3-methyl-5-[(1E)-2-phenylethenyl]- is a chemical compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isoxazolamine, 3-methyl-5-[(1E)-2-phenylethenyl]- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-5-[(1E)-2-phenylethenyl]-2-nitropropene with hydroxylamine hydrochloride in the presence of a base, such as sodium carbonate. The reaction is carried out in an organic solvent like ethanol at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality 4-Isoxazolamine, 3-methyl-5-[(1E)-2-phenylethenyl]-.
化学反応の分析
Types of Reactions
4-Isoxazolamine, 3-methyl-5-[(1E)-2-phenylethenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the isoxazole ring are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst or nucleophiles like amines and thiols.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted isoxazole derivatives with various functional groups.
科学的研究の応用
4-Isoxazolamine, 3-methyl-5-[(1E)-2-phenylethenyl]- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 4-Isoxazolamine, 3-methyl-5-[(1E)-2-phenylethenyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 3-Isoxazolamine, 5-methyl-
- 4-Isoxazolamine, 3-methyl-5-(1-methylethyl)-
- 4-Methyl-5-phenyl-3-isoxazolamine
Uniqueness
4-Isoxazolamine, 3-methyl-5-[(1E)-2-phenylethenyl]- is unique due to the presence of the phenylethenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other isoxazole derivatives and contributes to its specific applications in research and industry.
特性
IUPAC Name |
3-methyl-5-[(E)-2-phenylethenyl]-1,2-oxazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-9-12(13)11(15-14-9)8-7-10-5-3-2-4-6-10/h2-8H,13H2,1H3/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYACQMBOAGPRAP-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1N)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=C1N)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the molecular formula and weight of 4-amino-3-methyl-5-styrylisoxazole?
A1: 4-amino-3-methyl-5-styrylisoxazole has the molecular formula C12H12N2O and a molecular weight of 200.24 g/mol.
Q2: What spectroscopic data is available for characterizing 4-amino-3-methyl-5-styrylisoxazole?
A2: Researchers commonly use IR, 1H NMR, 13C NMR, and HRMS techniques to characterize the structure of 4-amino-3-methyl-5-styrylisoxazole and its derivatives. [, , , , , , , , , , , ]
Q3: What are the main synthetic routes used to obtain 4-amino-3-methyl-5-styrylisoxazole?
A3: A common starting material for the synthesis of 4-amino-3-methyl-5-styrylisoxazole is the corresponding 3-methyl-4-nitro-5-styrylisoxazole, which can be reduced to the amine. []
Q4: How is 4-amino-3-methyl-5-styrylisoxazole used in organic synthesis?
A4: 4-amino-3-methyl-5-styrylisoxazole serves as a versatile building block in organic synthesis. It readily reacts with various electrophiles, enabling the preparation of diversely functionalized isoxazole derivatives. Some common reactions include:
- Reaction with anhydrides: This compound reacts with phthalic, maleic, and succinic anhydrides, leading to ring-opening of the anhydride and subsequent cyclization. []
- Reaction with aryl isocyanates: Reaction with aryl isocyanates forms urea derivatives, which can be further transformed into various heterocycles like pyrimidinediones. []
- Reaction with phenacyl bromides: This reaction forms phenacyl isoxazolylamines, which can be used to synthesize various heterocycles, such as pyrrolo[2,3-d]pyrimidines. []
- Multicomponent reactions: It participates in multicomponent reactions for the efficient synthesis of complex heterocyclic systems like isoxazolyl amino chromeno[4,3-b]pyridines and isoxazolyl amino chromenopyrroles. [, ]
Q5: Are there any reported applications of 4-amino-3-methyl-5-styrylisoxazole derivatives in medicinal chemistry?
A5: Yes, researchers have explored the biological activity of 4-amino-3-methyl-5-styrylisoxazole derivatives, particularly their:
- Anti-inflammatory and analgesic activities: Several derivatives exhibit promising anti-inflammatory and analgesic properties comparable to standard drugs. [, ]
- Antimicrobial activity: Studies have demonstrated the effectiveness of certain derivatives against various bacterial and fungal strains. [, , ]
Q6: What is the impact of structural modifications on the activity of 4-amino-3-methyl-5-styrylisoxazole derivatives?
A6: While specific structure-activity relationship (SAR) studies are limited in the provided literature, it's clear that introducing various substituents and heterocyclic moieties to the core structure of 4-amino-3-methyl-5-styrylisoxazole can significantly influence its biological activity, including its potency and selectivity. [, , , ]
Q7: What green chemistry approaches have been explored for synthesizing 4-amino-3-methyl-5-styrylisoxazole derivatives?
A7: Several research groups have developed eco-friendly synthetic methods utilizing:
- PEG-400: Polyethylene glycol-400 acts as an efficient and recyclable reaction medium for synthesizing isoxazolyl indole-3-carboxylic acid esters and isoxazolyl pyrido[2,3-d]pyrimidines. [, ]
- Ionic Liquids: Ionic liquids, such as 1-methyl imidazolium tetraflouroborate ([HMIm]BF4), have been successfully employed as solvents and promoters for synthesizing isoxazolyl quinazolin-4(3H)-ones and isoxazolyl dihydro-1H-indol-4(5H)-one derivatives. [, ]
- Aqueous Medium: Reactions carried out in water with catalysts like acetic acid or p-toluenesulfonic acid offer environmentally friendly routes for synthesizing isoxazolyl amino chromeno[4,3-b]pyridine derivatives, isoxazolyl amino chromenopyrroles, and isoxazolyl-4-hydroxyindole-3-carboxylate derivatives. [, , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
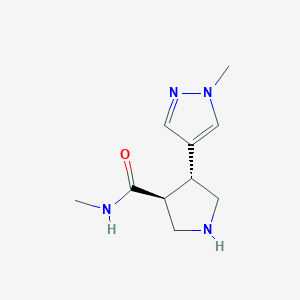
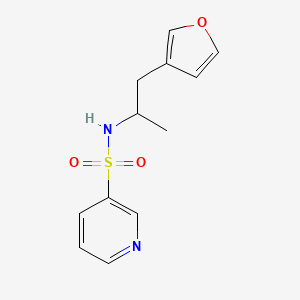


![2-(Benzo[d]thiazol-2-ylthio)-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone](/img/structure/B2976164.png)
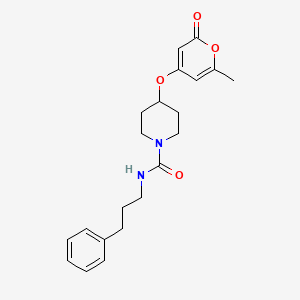
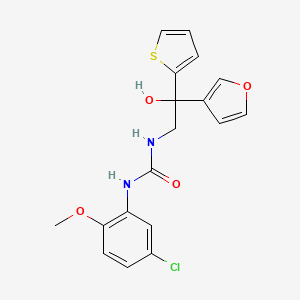
![Benzo[d]thiazol-2-yl(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2976169.png)
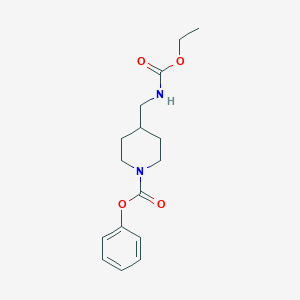
![1-(Aminomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-4-carboxylic acid;hydrochloride](/img/structure/B2976173.png)
![8-cyclohexyl-1,6,7-trimethyl-3-(2-methylprop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2976174.png)
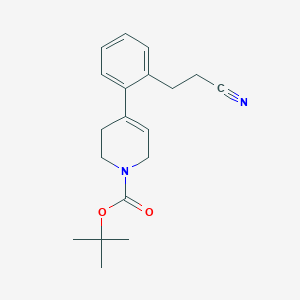

![ethyl 4-((1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)amino)-4-oxobutanoate](/img/structure/B2976180.png)
